4'-Hydroxy Toremifene-d6 is a deuterated derivative of Toremifene, a selective estrogen receptor modulator primarily used in the treatment of breast cancer. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for detailed metabolic studies. This modification is particularly useful in pharmacokinetic research and drug development, as it aids in tracking the compound's behavior in biological systems.
4'-Hydroxy Toremifene-d6 is synthesized from Toremifene, which itself is derived from stilbene compounds. The synthesis involves replacing certain hydrogen atoms with deuterium to create a stable isotopic form that can be used in research applications.
This compound falls under the category of selective estrogen receptor modulators and is classified as a deuterated organic compound. Its molecular formula is , and it has a molecular weight of approximately 428.0 g/mol.
The synthesis of 4'-Hydroxy Toremifene-d6 typically involves several steps:
The molecular structure of 4'-Hydroxy Toremifene-d6 can be described by its IUPAC name: 4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol.
4'-Hydroxy Toremifene-d6 can undergo various chemical reactions:
The mechanism of action of 4'-Hydroxy Toremifene-d6 involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it binds to estrogen receptors (specifically estrogen receptor alpha and beta), modulating their activity either by mimicking or blocking estrogen's effects depending on the tissue type involved.
4'-Hydroxy Toremifene-d6 has several important applications:
4'-Hydroxy Toremifene-d6 is systematically named as (Z)-4-((1-(4-(2-(Dimethyl-d₆-amino)ethoxy)phenyl)-4-chloro-1,2-diphenylbut-1-en-1-yl)phenol, reflecting its deuterated structure and critical stereochemistry. The parent compound (4'-Hydroxy Toremifene) features a triphenylethylene backbone with a chlorine substituent at the 4-position of the aliphatic side chain and a phenolic hydroxyl group at the 4'-position of one phenyl ring. The deuterated variant specifically incorporates six deuterium atoms (d₆) at the dimethylamino group's methyl positions. The Z-isomer configuration (formerly termed cis) is essential for optimal binding to the estrogen receptor (ER), as the E-isomer demonstrates substantially reduced ER affinity due to steric constraints that prevent productive receptor interaction. Analytical chromatography reveals that commercial preparations of 4'-Hydroxy Toremifene-d6 typically contain ~10% E-isomer, necessitating rigorous chromatographic separation for applications requiring high stereochemical purity [4] [7] [9].
Table 1: Nomenclature and Isomeric Properties of 4'-Hydroxy Toremifene-d6
Property | Specification |
---|---|
Systematic IUPAC Name | (Z)-4-((1-(4-(2-(Dimethyl-d₆-amino)ethoxy)phenyl)-4-chloro-1,2-diphenylbut-1-en-1-yl)phenol |
Molecular Formula | C₂₆H₂₂D₆ClNO₂ |
Stereochemistry | Z-isomer (geometric isomer essential for ER binding) |
Common Impurity | E-isomer (typically ≤10% in commercial standards) |
CAS Number (deuterated) | 1795138-08-7 |
CAS Number (non-deuterated) | 110503-62-3 |
The physicochemical profile of 4'-Hydroxy Toremifene-d6 is dominated by its lipophilic triphenylethylene core and ionizable tertiary amine. Experimental determinations show a log P (octanol/water partition coefficient) of 5.2 ± 0.3, slightly lower than the non-deuterated form (log P ~5.4) due to the deuterated dimethylamino group's marginally reduced hydrophobicity. The compound exhibits two pKa values: the phenolic hydroxyl (pKa ≈ 10.2) and the tertiary amine (pKa ≈ 8.9). Deuterium substitution induces a minor but measurable pKa perturbation ("deuterium isotope effect"), lowering the amine pKa by ~0.2 units compared to the protiated analogue. Solubility is pH-dependent, with poor aqueous solubility (<0.01 mg/mL at pH 7.4) but enhanced solubility under acidic conditions (up to 1.5 mg/mL at pH 2.0 due to amine protonation). In organic solvents, it is freely soluble in DMSO (≥50 mg/mL), methanol, and ethanol. The deuterium substitution does not significantly alter crystalline packing, as confirmed by X-ray diffraction studies of related compounds [1] [4] [9].
The synthesis of 4'-Hydroxy Toremifene-d6 employs a multi-step sequence beginning with the preparation of a deuterated amine precursor. The most efficient route involves:
Critical optimization focuses on minimizing deuterium loss during the dehydration step (Step 3), achieved by using aprotic solvents (toluene) and low temperatures (0–5°C). The overall yield ranges from 12–18%, with isotopic purity maintained ≥98% through stringent control of protic contaminants [6] [8].
Impurity profiling reveals three primary classes of impurities requiring stringent control:
Process optimization reduces total impurities to <1.5%:
Table 3: Major Impurities in 4'-Hydroxy Toremifene-d6 Synthesis
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9